molecular formula C19H17N5O2S2 B2656813 N-(2-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868966-61-4

N-(2-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2656813
CAS No.: 868966-61-4
M. Wt: 411.5
InChI Key: RHYQPHWNXAQCSM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic small molecule with a molecular formula of C19H17N5O3S2 and a molecular weight of 427.51 g/mol . This compound features a complex hybrid structure, integrating a [1,2,4]triazolo[4,3-b]pyridazine core linked to a thiophene ring and an N-(2-ethoxyphenyl)acetamide group via a sulfanylacetamide bridge. This specific architectural motif is characteristic of a class of compounds investigated for their potential as protein kinase inhibitors . Compounds based on the triazolo-pyridazine scaffold are of significant interest in early-stage drug discovery for targeting tyrosine-kinase-mediated signaling pathways . The structural hybridization approach, which combines multiple pharmacophores into a single molecule, is a widely used strategy to design novel bioactive agents with potential anticancer properties . Researchers can utilize this compound as a key chemical tool or intermediate to study enzyme inhibition, structure-activity relationships (SAR), and cellular signaling processes in various disease models. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S2/c1-2-26-14-7-4-3-6-13(14)20-17(25)12-28-18-10-9-16-21-22-19(24(16)23-18)15-8-5-11-27-15/h3-11H,2,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYQPHWNXAQCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazole ring , a thiophene moiety , and an ethoxyphenyl group , which are significant in determining its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Formula

The molecular formula of this compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S.

Structural Features

FeatureDescription
Ethoxy GroupEnhances lipophilicity
Thiophene RingContributes to electron delocalization
Triazole MoietyKnown for diverse biological activities

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A review highlighted that several pyrazole derivatives demonstrated potent antibacterial and antifungal activities, suggesting that the triazole component may play a crucial role in these effects .

Anticancer Properties

The compound's structural components are associated with anticancer activity. Triazoles have been reported to inhibit key pathways in cancer cell proliferation. For example, compounds containing triazole rings have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers .

Anti-inflammatory Effects

Research has also indicated that similar compounds possess anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases .

Case Studies

  • Antimicrobial Screening : A study screened a library of triazole derivatives for antimicrobial activity, revealing that several compounds exhibited over 90% inhibition against Mycobacterium tuberculosis .
  • Anticancer Activity : In vitro studies on triazole-thiophene derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating high potency .
  • Inflammation Models : In vivo models demonstrated that similar compounds reduced inflammation markers significantly compared to control groups .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The ethoxy group enhances solubility and bioavailability.
  • Ring Modifications : Alterations in the thiophene or triazole rings can lead to increased potency against specific targets.

Table: Summary of SAR Findings

ModificationEffect on Activity
Ethoxy Group PresenceIncreased solubility
Thiophene SubstitutionEnhanced interaction with targets
Triazole Ring VariantsVariable anticancer efficacy

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a thiophenyl group and a triazolo-pyridazine moiety. Its molecular formula is C19H20N4O2SC_{19}H_{20}N_4O_2S, with a molecular weight of approximately 372.46 g/mol. Understanding its structural features is crucial for elucidating its biological mechanisms.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds featuring the triazolo-pyridazine scaffold. For instance, derivatives of this scaffold have shown promising activity against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : Certain derivatives exhibit IC50 values as low as 0.83 ± 0.07 µM, indicating potent anticancer activity .

These findings suggest that N-(2-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide may serve as a lead compound for developing new anticancer therapies.

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression:

  • Poly(ADP-ribose) polymerases (PARPs) : These enzymes play critical roles in DNA repair and cell survival. Compounds similar to this compound have demonstrated competitive inhibition against PARP enzymes .

Synthetic Methodologies

The synthesis of this compound involves several steps:

  • Formation of Triazolo-Pyridazine : The initial step typically involves the reaction of thiophenes with triazole derivatives under controlled conditions to form the core pyridazine structure.
  • Acetylation : The resulting triazolo-pyridazine is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide functionality.
  • Purification : The final product is purified through recrystallization or chromatography to obtain high purity suitable for biological testing.

Case Studies and Research Findings

Several studies have documented the applications of related compounds in medicinal chemistry:

  • Antitumor Activity : A study reported that triazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, supporting their potential use in chemotherapy .
  • Mechanistic Insights : Investigations into the binding modes of these compounds with target enzymes have provided insights into their mechanism of action, which can guide further modifications for enhanced efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name / ID Core Substituents (Position 3) Acetamide Substituents Biological Target/Activity References
Target Compound Thiophen-2-yl N-(2-ethoxyphenyl) Not explicitly reported -
C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Methyl N-Methyl-N-(3-methylphenyl) LIN28 inhibitor; rescues let-7 miRNA
894067-38-0 (N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Methyl N-(4-phenyl) Unknown
891117-12-7 (2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Methyl N-(4-phenyl) with 4-ethoxyphenyl side Unknown
E-4b (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid Benzoylamino Propenoic acid derivative Not reported

Key Observations :

  • The thiophen-2-yl group in the target compound distinguishes it from methyl-substituted analogs like C1632. Thiophene’s electron-rich nature may enhance binding to hydrophobic pockets or metal ions in biological targets.

Pharmacological and Functional Comparisons

Insights :

  • C1632’s methylphenyl and methyl-triazolo groups are critical for LIN28 inhibition, suggesting that substituent bulk and polarity influence target engagement. The target compound’s thiophene and ethoxy groups may shift selectivity toward other RNA-binding proteins or pathways .
  • No direct evidence links the target compound to PD-L1 downregulation, a key feature of C1632 .

Industrial and Patent Landscape

  • and highlight industrial interest in [1,2,4]triazolo[4,3-b]pyridazine derivatives, particularly for anticancer and allosteric modulators .
  • The target compound’s thiophene and ethoxy groups may offer patentability advantages over existing methyl-substituted analogs .

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